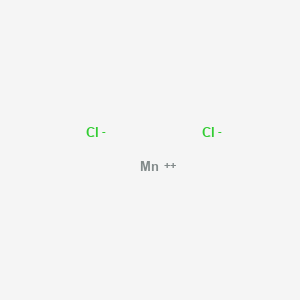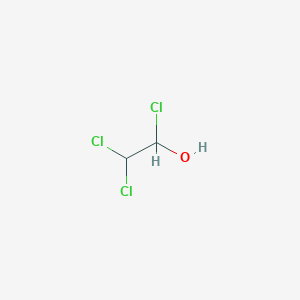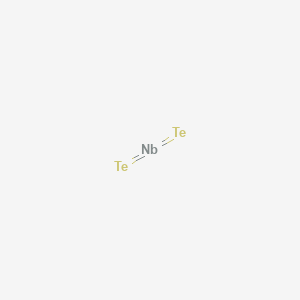
1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate, also known as HPPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. HPPA is a derivative of pyrrolidinone and has been shown to exhibit a range of biochemical and physiological effects.
作用機序
The mechanism of action of 1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate is not fully understood, but it is believed to act through a variety of pathways. 1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate has been shown to inhibit the production of reactive oxygen species and to modulate the activity of various enzymes and signaling pathways.
生化学的および生理学的効果
1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, inhibiting the production of pro-inflammatory cytokines and reducing inflammation in various tissues. 1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate has also been shown to have antioxidant properties, protecting cells from oxidative stress and damage. In addition, 1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate has been shown to have neuroprotective properties, protecting neurons from damage and death.
実験室実験の利点と制限
1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a range of conditions. 1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate is also relatively non-toxic and has been shown to be well-tolerated in animal studies. However, 1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate has some limitations, including its limited solubility in water and its potential to interact with other compounds in complex biological systems.
将来の方向性
There are several future directions for research on 1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate. One area of interest is the potential use of 1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of new methods for synthesizing 1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate and its derivatives. Additionally, further research is needed to fully understand the mechanism of action of 1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate and its potential interactions with other compounds in complex biological systems.
合成法
1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate can be synthesized through a variety of methods, including the reaction of p-hydroxyphenylacetic acid with pyrrolidinone in the presence of a catalyst. Other methods include the reaction of 4-hydroxybenzaldehyde with pyrrolidinone and acetic anhydride.
科学的研究の応用
1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. 1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate has also been investigated for its potential use in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
14053-16-8 |
|---|---|
製品名 |
1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate |
分子式 |
C12H13NO3 |
分子量 |
219.24 g/mol |
IUPAC名 |
[4-(2-oxopyrrolidin-1-yl)phenyl] acetate |
InChI |
InChI=1S/C12H13NO3/c1-9(14)16-11-6-4-10(5-7-11)13-8-2-3-12(13)15/h4-7H,2-3,8H2,1H3 |
InChIキー |
FPQOGNXITGCHBL-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=C(C=C1)N2CCCC2=O |
正規SMILES |
CC(=O)OC1=CC=C(C=C1)N2CCCC2=O |
その他のCAS番号 |
14053-16-8 |
同義語 |
1-(p-Acetyloxyphenyl)-2-pyrrolidone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



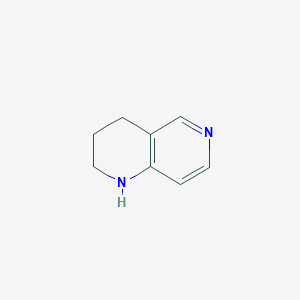
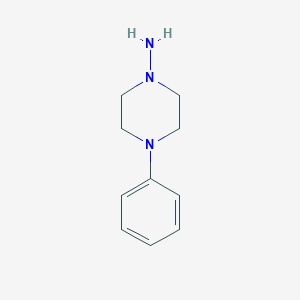
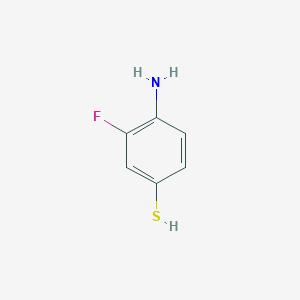
![1,3-Cyclopentadiene-1,3-dicarboxylic acid, 5-[1-(dimethylamino)ethylidene]-2-methyl-, dimethyl ester](/img/structure/B76293.png)
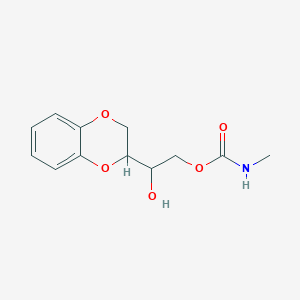

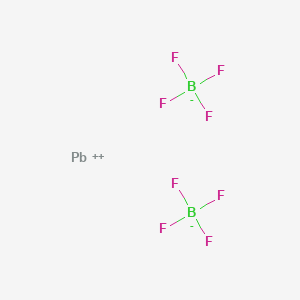

![2-[(Diisopropyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B76306.png)
